![molecular formula C9H9ClFNO B7845564 2-chloro-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B7845564.png)
2-chloro-N-(4-fluorophenyl)-N-methylacetamide
Overview
Description
2-chloro-N-(4-fluorophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H9ClFNO and its molecular weight is 201.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Detection and Analysis in Herbicides
- Herbicide Analysis : The compound has been identified in the context of herbicide analysis, specifically in the detection of dimethenamid and flufenacet herbicides and their degradates in natural water. This is significant for environmental monitoring and agricultural practices (Zimmerman, Schneider, & Thurman, 2002).
Synthesis and Pharmaceutical Applications
- Radiosynthesis for Imaging : It's been used in the synthesis of novel compounds like AZD8931 for imaging of EGFR, HER2, and HER3 signaling in medical diagnostics (Wang, Gao, & Zheng, 2014).
- Anti-Inflammatory and Analgesic Properties : Research shows its potential in creating compounds with potent anti-inflammatory and analgesic effects without central muscle relaxant activity (Musso et al., 2003).
- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties, which can be beneficial in developing new pharmaceuticals (Sunder & Maleraju, 2013).
Chemical Synthesis and Characterization
- Chemical Synthesis and Pesticide Potential : N-derivatives of this compound have been characterized for their potential as pesticides, showcasing its utility in agricultural chemistry (Olszewska, Tarasiuk, & Pikus, 2011; Olszewska, Pikus, & Tarasiuk, 2008).
Novel Drug Development
- Malaria Treatment : Aminoacetamide derivatives of this compound have been explored for their potent activity against malaria, indicating its potential in infectious disease treatment (Norcross et al., 2019).
Application in Herbicide and Drug Metabolism Studies
- Metabolism in Herbicides : The compound's metabolism in various chloroacetamide herbicides has been studied, providing insights into its environmental impact and human exposure risks (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQNRFKYTXLFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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